molecular formula C11H11ClF2O B14047509 1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-2-one

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14047509
M. Wt: 232.65 g/mol
InChI Key: USPVBCVFQVHQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group and a difluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-2-one typically involves the chloromethylation of a difluoromethyl-substituted phenyl compound, followed by the introduction of the propan-2-one group. The reaction conditions often require the use of chlorinating agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through pathways involving the modification of biomolecules or the inhibition of specific enzymatic activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one

Uniqueness

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the chloromethyl and difluoromethyl groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H11ClF2O

Molecular Weight

232.65 g/mol

IUPAC Name

1-[2-(chloromethyl)-6-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11ClF2O/c1-7(15)5-10-8(6-12)3-2-4-9(10)11(13)14/h2-4,11H,5-6H2,1H3

InChI Key

USPVBCVFQVHQEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1C(F)F)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.